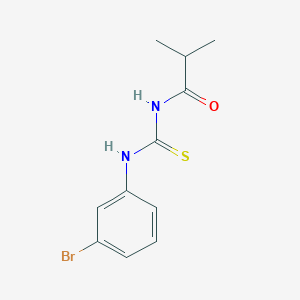
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate is a chemical compound used in scientific research. It is a quinoline derivative that has shown potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial infections. The compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells and to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate in lab experiments is its potential therapeutic effects in various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for further research. However, one limitation is the limited information available on the compound's mechanism of action.
Direcciones Futuras
In the future, further research is needed to fully understand the mechanism of action of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate. Additionally, more studies are needed to investigate the compound's potential therapeutic effects in various diseases. It would also be interesting to explore the compound's pharmacokinetics and toxicity in animal models. Finally, the synthesis method of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate could be optimized to improve the yield and reduce the cost of production.
Conclusion:
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate is a quinoline derivative that has shown potential as a therapeutic agent in various diseases. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been investigated in vitro and in vivo. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects.
Métodos De Síntesis
The synthesis of Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate involves the reaction of 6-chloro-4-aminoquinoline with 2-hydroxy-5-nitroaniline in the presence of an acid catalyst. The resulting product is then treated with ethyl chloroformate to give the final compound. The yield of the synthesis method is around 50%.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate has been investigated for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been studied in vitro and in vivo and has shown promising results in preclinical studies.
Propiedades
Nombre del producto |
Ethyl 6-chloro-4-{2-hydroxy-5-nitroanilino}-3-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C18H14ClN3O5 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
ethyl 6-chloro-4-(2-hydroxy-5-nitroanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClN3O5/c1-2-27-18(24)13-9-20-14-5-3-10(19)7-12(14)17(13)21-15-8-11(22(25)26)4-6-16(15)23/h3-9,23H,2H2,1H3,(H,20,21) |
Clave InChI |
RITWMBJIZHOPPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)

